molecular formula C14H11F4NO B13102643 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile

1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B13102643
M. Wt: 285.24 g/mol
InChI Key: NGFOAYIKKUONDF-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a cyclohexanecarbonitrile moiety

Preparation Methods

The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation:

    Nitrile Formation: Conversion of the acyl group to a nitrile group through a reaction with a suitable reagent like hydroxylamine.

    Cyclohexanone Derivative Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H11F4NO

Molecular Weight

285.24 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C14H11F4NO/c15-12-2-1-9(7-11(12)14(16,17)18)13(8-19)5-3-10(20)4-6-13/h1-2,7H,3-6H2

InChI Key

NGFOAYIKKUONDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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